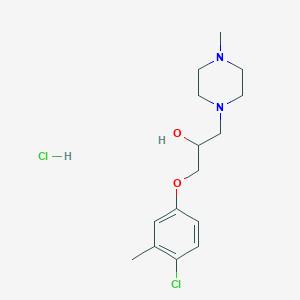
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CMP' and belongs to the class of beta-blockers. CMP has shown promising results in various preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has delved into the synthesis and characterization of compounds related to "1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride". For instance, studies on the synthesis of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have been conducted, which show significant potential in electrochemical and magnetic applications due to their unique redox and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999). Another study highlights the synthesis, antimicrobial, and antiradical activity of derivatives of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating their lower biological activities compared to beta-blockers, indicating their selective efficacy (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Potential Pharmaceutical Applications
Some research efforts have focused on creating compounds with dual pharmacological activities, such as antihypertensive agents, by synthesizing and analyzing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts (Marvanová et al., 2016). Furthermore, exploration into the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives has revealed compounds with α1 receptor antagonistic activity, indicating potential for therapeutic applications in conditions mediated by this receptor (Hon, 2013).
Catalytic and Material Science Applications
Research on ionic liquid-based Ru(II)–phosphinite compounds has shown their catalytic efficiency in transfer hydrogenation, with the structural analysis of compounds like 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol aiding in understanding their catalytic mechanisms (Aydemir et al., 2014). Another study focuses on the degradation of chlorotriazine pesticides by sulfate radicals, offering insights into the environmental remediation potential of related compounds (Lutze et al., 2015).
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2.ClH/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18;/h3-4,9,13,19H,5-8,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRSMAMKWTYBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

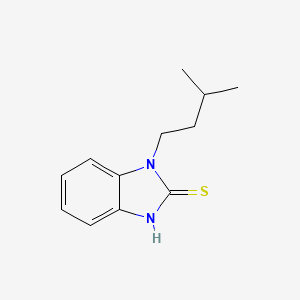
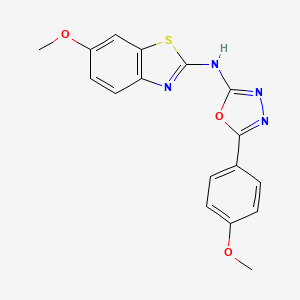
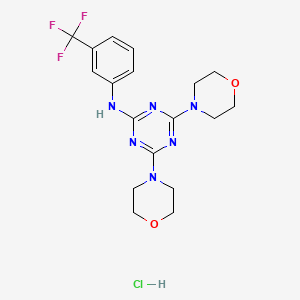
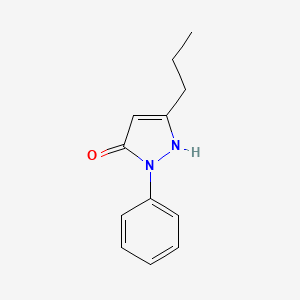
![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)
![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2915071.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)
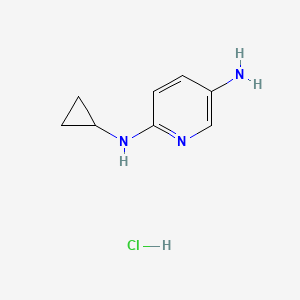
![(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B2915082.png)